4-Amino-2,3-dicloro-5-(trifluorometil)piridina

Descripción general

Descripción

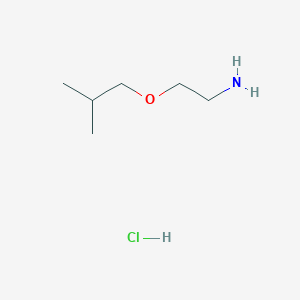

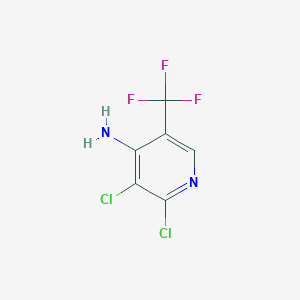

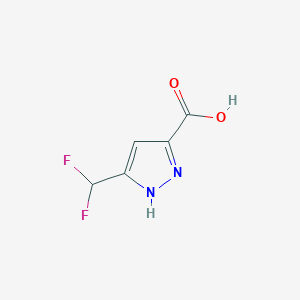

2,3-Dichloro-5-(trifluoromethyl)pyridin-4-amine is a chemical compound with the molecular formula C6H2Cl2F3N . It is reported as an intermediate of herbicide .

Synthesis Analysis

Various methods of synthesizing 2,3-Dichloro-5-(trifluoromethyl)pyridin-4-amine have been reported. For example, 2-chloro-5-methylpyridine or 2-chloro-5-(chloromethyl)pyridine can be chlorinated under liquid-phase conditions . A stepwise liquid-phase/vapor–phase synthesis of 2,3-Dichloro-5-(trifluoromethyl)pyridin-4-amine has also been reported .Molecular Structure Analysis

The molecular structure of 2,3-Dichloro-5-(trifluoromethyl)pyridin-4-amine consists of a pyridine ring with two chlorine atoms and a trifluoromethyl group attached to it .Chemical Reactions Analysis

The chloride in 2,3-Dichloro-5-(trifluoromethyl)pyridin-4-amine can be transformed into 4H-pyran-4-one intermediate by the synthesis of (E)-4-methoxybut-3-en-2-one with LiHMDS at −78 °C, followed by TFA-mediated cyclization .Physical And Chemical Properties Analysis

2,3-Dichloro-5-(trifluoromethyl)pyridin-4-amine is a liquid at 20°C with a boiling point of 80°C/20mmHg and a density of 1.549 g/mL at 25°C . Its refractive index is 1.475 .Aplicaciones Científicas De Investigación

Aplicaciones agroquímicas

4-Amino-2,3-dicloro-5-(trifluorometil)piridina, también conocido como 2,3,5-DCTF, se utiliza como intermedio químico para la síntesis de varios productos de protección de cultivos . El uso principal de sus derivados es en la protección de los cultivos contra plagas . Más de 20 nuevos agroquímicos que contienen trifluorometilpiridina (TFMP) han adquirido nombres comunes ISO .

Aplicaciones farmacéuticas

Varios derivados de TFMP, incluido el 2,3,5-DCTF, se utilizan en la industria farmacéutica . Cinco productos farmacéuticos que contienen la parte TFMP han recibido la aprobación de comercialización y muchos candidatos están actualmente en ensayos clínicos .

Aplicaciones veterinarias

En la industria veterinaria, dos productos que contienen la parte TFMP han recibido la aprobación de comercialización . Estos productos probablemente aprovechan las propiedades fisicoquímicas únicas del átomo de flúor y las características únicas de la parte piridina .

Síntesis de compuestos orgánicos

Se ha informado la síntesis de 2,3,5-DCTF . Implica la cloración y fluoración directa de la 3-picolina, seguida de la cloración nuclear aromática del anillo de piridina .

Desarrollo de productos químicos orgánicos fluorados

El desarrollo de productos químicos orgánicos fluorados se está convirtiendo en un tema de investigación cada vez más importante . Los efectos del flúor y las partes que contienen flúor en las actividades biológicas y las propiedades físicas de los compuestos le han dado al flúor un lugar único en el arsenal del químico de descubrimiento .

Fabricación de TFMP

La demanda de derivados de TFMP, incluido el 2,3,5-DCTF, ha aumentado constantemente en los últimos 30 años . Se han informado varios métodos de síntesis de 2,3,5-DCTF .

Mecanismo De Acción

Target of Action

It’s reported as an intermediate of certain herbicides , suggesting that it may interact with biological targets involved in plant growth and development.

Mode of Action

As an intermediate in the synthesis of certain herbicides , it’s likely that it undergoes further chemical reactions to form the active compound, which then interacts with its biological targets.

Biochemical Pathways

Given its role as an intermediate in the synthesis of herbicides , it’s plausible that the final products of these syntheses interfere with pathways essential for plant growth and development.

Result of Action

As an intermediate in the production of certain herbicides , its primary role is likely in the synthesis of these active compounds, which then exert their effects on target organisms.

Safety and Hazards

2,3-Dichloro-5-(trifluoromethyl)pyridin-4-amine is classified as Acute Tox. 4 for inhalation and oral intake, Aquatic Chronic 2, Eye Dam. 1, and Skin Sens. 1 . It is recommended to avoid contact with skin, eyes, and clothing, and ensure that eyewash stations and safety showers are close to the workstation location .

Direcciones Futuras

Currently, the major use of 2,3-Dichloro-5-(trifluoromethyl)pyridin-4-amine derivatives is in the protection of crops from pests . Several derivatives are also used in the pharmaceutical and veterinary industries . It is expected that many novel applications of 2,3-Dichloro-5-(trifluoromethyl)pyridin-4-amine will be discovered in the future .

Análisis Bioquímico

Biochemical Properties

2,3-Dichloro-5-(trifluoromethyl)pyridin-4-amine plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been reported as an intermediate in the synthesis of herbicides . The compound’s interactions with enzymes such as palladium-catalyzed monoalkoxycarbonylation have been documented

Cellular Effects

The effects of 2,3-Dichloro-5-(trifluoromethyl)pyridin-4-amine on various types of cells and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that the compound can cause changes in cellular activities, which may lead to alterations in cell behavior and function . These effects are essential for understanding the compound’s potential therapeutic applications and its impact on cellular health.

Molecular Mechanism

At the molecular level, 2,3-Dichloro-5-(trifluoromethyl)pyridin-4-amine exerts its effects through various mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation and changes in gene expression . The compound’s ability to interact with enzymes and other proteins is critical for its function in biochemical reactions. Understanding these molecular mechanisms is vital for developing new therapeutic strategies and improving existing treatments.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2,3-Dichloro-5-(trifluoromethyl)pyridin-4-amine change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function . Studies have shown that the compound can maintain its activity over extended periods, making it suitable for long-term research applications. Its degradation products may also have significant effects on cellular health, which need to be considered in experimental designs.

Dosage Effects in Animal Models

The effects of 2,3-Dichloro-5-(trifluoromethyl)pyridin-4-amine vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, while higher doses can lead to toxic or adverse effects . Understanding the dosage-dependent effects is crucial for determining the compound’s therapeutic window and ensuring its safe use in preclinical studies.

Metabolic Pathways

2,3-Dichloro-5-(trifluoromethyl)pyridin-4-amine is involved in various metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels . These interactions are essential for understanding the compound’s role in cellular metabolism and its potential impact on metabolic disorders. The compound’s metabolic pathways provide insights into its pharmacokinetics and pharmacodynamics, which are critical for drug development.

Transport and Distribution

The transport and distribution of 2,3-Dichloro-5-(trifluoromethyl)pyridin-4-amine within cells and tissues are influenced by various factors. The compound interacts with transporters and binding proteins that regulate its localization and accumulation . Understanding these interactions is vital for determining the compound’s bioavailability and its potential therapeutic applications. The compound’s distribution patterns also provide insights into its efficacy and safety profiles.

Subcellular Localization

The subcellular localization of 2,3-Dichloro-5-(trifluoromethyl)pyridin-4-amine is crucial for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . These localization patterns are essential for understanding the compound’s mechanism of action and its potential impact on cellular processes. The subcellular distribution of the compound provides valuable information for designing targeted therapies and improving drug delivery systems.

Propiedades

IUPAC Name |

2,3-dichloro-5-(trifluoromethyl)pyridin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3Cl2F3N2/c7-3-4(12)2(6(9,10)11)1-13-5(3)8/h1H,(H2,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RKSOZYZBQVGYIE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=C(C(=N1)Cl)Cl)N)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3Cl2F3N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20670547 | |

| Record name | 2,3-Dichloro-5-(trifluoromethyl)pyridin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20670547 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

231.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

431942-80-2 | |

| Record name | 2,3-Dichloro-5-(trifluoromethyl)pyridin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20670547 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[2-(2-Phenyl-1h-imidazol-1-yl)ethyl]amine dihydrochloride](/img/structure/B1451505.png)

![[2-(3,5-Dimethyl-1h-pyrazol-1-yl)ethyl]amine dihydrochloride](/img/structure/B1451513.png)

![N-Methyl-1-(5-methyl-2-thienyl)-N-[(5-methyl-2-thienyl)methyl]methanamine hydrochloride](/img/structure/B1451517.png)